molecular formula C20H40N4 B072176 1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)- CAS No. 1166-64-9

1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)-

Cat. No. B072176
CAS RN: 1166-64-9
M. Wt: 336.6 g/mol
InChI Key: STMCRUBVLOKMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)-, commonly known as BAMM, is a chemical compound that has recently gained significant attention in the scientific community. BAMM is a chiral molecule with two enantiomers, (E)-BAMM and (Z)-BAMM. (E)-BAMM is the more potent enantiomer and is the focus of BAMM is widely used in scientific research due to its unique properties, including its ability to act as a chiral auxiliary and a ligand for various metal catalysts.

Mechanism Of Action

The mechanism of action of (E)-BAMM is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and electrostatic interactions. In particular, (E)-BAMM has been shown to bind to proteins and enzymes, including cholinesterase and acetylcholinesterase.

Biochemical And Physiological Effects

BAMM has been shown to exhibit a range of biochemical and physiological effects, including anticholinesterase activity, analgesic effects, and antitumor activity. In particular, (E)-BAMM has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can result in improved cognitive function. Additionally, (E)-BAMM has been shown to exhibit analgesic effects in animal models, possibly through its interaction with opioid receptors. Finally, (E)-BAMM has been investigated for its potential antitumor activity, with promising results in preclinical studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-BAMM is its ability to act as a chiral auxiliary and ligand for various metal catalysts. This makes it a valuable tool in organic synthesis and asymmetric catalysis. Additionally, (E)-BAMM has been shown to exhibit a range of biological activities, making it a potential drug candidate. However, there are also limitations to using (E)-BAMM in lab experiments. For example, it is a relatively complex molecule to synthesize, which can limit its availability and increase the cost of experiments. Additionally, the mechanism of action of (E)-BAMM is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are numerous future directions for research involving (E)-BAMM. One potential area of focus is the development of new synthetic methods for (E)-BAMM and its derivatives. Additionally, further investigation into the mechanism of action of (E)-BAMM and its biological targets could lead to the development of new drugs for a range of conditions. Finally, (E)-BAMM could be further explored as a potential ligand for metal catalysts, with the goal of developing new, highly enantioselective catalysts.

Synthesis Methods

The synthesis of (E)-BAMM involves the reaction of cyclohexanone with methylamine and 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield (E)-BAMM.

Scientific Research Applications

BAMM has found numerous applications in scientific research, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, BAMM is used as a chiral auxiliary to control the stereochemistry of reactions. Asymmetric catalysis involves the use of chiral ligands such as BAMM to catalyze reactions with high enantioselectivity. In medicinal chemistry, BAMM has been investigated as a potential drug candidate due to its ability to interact with biological targets.

properties

CAS RN

1166-64-9

Product Name

1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)-

Molecular Formula

C20H40N4

Molecular Weight

336.6 g/mol

IUPAC Name

1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine

InChI

InChI=1S/C20H40N4/c1-23-11-7-19(8-12-23)21-15-17-3-5-18(6-4-17)16-22-20-9-13-24(2)14-10-20/h17-22H,3-16H2,1-2H3

InChI Key

STMCRUBVLOKMKB-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C

Canonical SMILES

CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C

Other CAS RN

1166-64-9

synonyms

N,N'-Bis(1-methyl-4-piperidyl)-1α,4β-cyclohexanebis(methanamine)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.